molecular formula C14H24N4Si B12582489 Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane CAS No. 479078-11-0

Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane

Cat. No.: B12582489
CAS No.: 479078-11-0
M. Wt: 276.45 g/mol
InChI Key: AGLHVRZSXUBZFX-UHFFFAOYSA-N
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Description

Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane typically involves the reaction of 3,5-dimethyl-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism by which Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane exerts its effects is primarily through its interaction with metal ions. The pyrazole moieties can coordinate with metal centers, influencing the electronic properties and reactivity of the metal complexes formed . This coordination can activate the metal center for various catalytic processes, including oxidation and reduction reactions. The trimethylsilyl group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.

Comparison with Similar Compounds

Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable complexes with metals while maintaining good solubility and stability due to the presence of the trimethylsilyl group.

Properties

CAS No.

479078-11-0

Molecular Formula

C14H24N4Si

Molecular Weight

276.45 g/mol

IUPAC Name

bis(3,5-dimethylpyrazol-1-yl)methyl-trimethylsilane

InChI

InChI=1S/C14H24N4Si/c1-10-8-12(3)17(15-10)14(19(5,6)7)18-13(4)9-11(2)16-18/h8-9,14H,1-7H3

InChI Key

AGLHVRZSXUBZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)[Si](C)(C)C)C

Origin of Product

United States

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